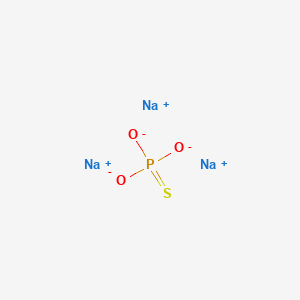
N-Boc-Benzotriazol
Übersicht
Beschreibung
N-Boc-Benzotriazole is a derivative of benzotriazole, where the benzotriazole moiety is protected by a tert-butoxycarbonyl (Boc) group. This compound is widely used in organic synthesis due to its stability and versatility. The Boc group serves as a protecting group for amines, making N-Boc-Benzotriazole a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Wissenschaftliche Forschungsanwendungen
N-Boc-Benzotriazole has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis, facilitating the selective functionalization of complex molecules.
Biology: N-Boc-Benzotriazole derivatives are employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: N-Boc-Benzotriazole is utilized in the production of fine chemicals and advanced materials, including polymers and coatings.
Wirkmechanismus
Target of Action
N-Boc-Benzotriazole is primarily used as a synthetic auxiliary in the field of organic chemistry . It is particularly useful in the synthesis of peptides and peptide conjugates . The primary targets of N-Boc-Benzotriazole are the carboxylic acid derivatives of amino acids and other compounds frequently used in drug discovery .
Mode of Action
N-Boc-Benzotriazole acts as an acylating agent . It reacts with different types of amines to produce amides . This property has been used in stepwise and fragment peptide synthesis to give peptides and peptide conjugates . The reaction of carboxylic acid derivatives with benzotriazole in the presence of T3P_ yields the corresponding N-acyl-benzotriazoles .
Biochemical Pathways
The use of N-Boc-Benzotriazole in peptide synthesis impacts the biochemical pathways associated with peptide and protein formation . It allows for the construction of peptides and peptide conjugates with good yields and purities on solid-phase or in solution . It also enables the synthesis of cyclic peptides, azapeptides, azidopeptides, aminoxypeptides, oxyazapeptides, depsipeptides, and isopeptides .
Pharmacokinetics
Its use in the synthesis of peptides and peptide conjugates may influence the adme (absorption, distribution, metabolism, and excretion) properties of these compounds .
Result of Action
The result of N-Boc-Benzotriazole’s action is the formation of a variety of peptide structures, including cyclic peptides, azapeptides, azidopeptides, aminoxypeptides, oxyazapeptides, depsipeptides, and isopeptides . These peptide structures can be used in the development of new pharmaceutical lead structures .
Action Environment
The action of N-Boc-Benzotriazole can be influenced by environmental factors such as temperature, pH, and the presence of other reagents . For example, the reaction of carboxylic acid derivatives with benzotriazole to form N-acyl-benzotriazoles requires the presence of T3P_ . Additionally, the stability of N-Boc-Benzotriazole and its derivatives can be affected by light exposure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Boc-Benzotriazole can be synthesized through the reaction of benzotriazole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields N-Boc-Benzotriazole as a white crystalline solid.
Industrial Production Methods: On an industrial scale, the synthesis of N-Boc-Benzotriazole follows similar principles but may involve optimized reaction conditions and the use of continuous flow reactors to enhance efficiency and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to ensure high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N-Boc-Benzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the benzotriazole moiety.
Coupling Reactions: N-Boc-Benzotriazole can participate in coupling reactions with amines to form amides, which are useful intermediates in peptide synthesis.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, yielding benzotriazole.
Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in amide bond formation.
Major Products:
Deprotected Benzotriazole: Obtained after Boc group removal.
Amides: Formed through coupling reactions with amines.
Vergleich Mit ähnlichen Verbindungen
N-Fmoc-Benzotriazole: Another protecting group derivative, where the benzotriazole is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.
N-Cbz-Benzotriazole: A derivative with a benzyloxycarbonyl (Cbz) protecting group.
Uniqueness: N-Boc-Benzotriazole is unique due to the stability and ease of removal of the Boc group under mild acidic conditions. This makes it particularly useful in multi-step synthetic processes where selective deprotection is required. Compared to N-Fmoc-Benzotriazole and N-Cbz-Benzotriazole, N-Boc-Benzotriazole offers a balance of stability and reactivity, making it a versatile tool in organic synthesis.
Eigenschaften
IUPAC Name |
tert-butyl benzotriazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-9-7-5-4-6-8(9)12-13-14/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMQPTCDOIQMHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395399 | |
| Record name | N-Boc-Benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130384-98-4 | |
| Record name | N-Boc-Benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1,3-Bis[(Z)-styryl]benzene](/img/structure/B162261.png)






